![molecular formula C16H16I2O2 B14226186 6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol CAS No. 823191-71-5](/img/structure/B14226186.png)
6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol is a chemical compound with the molecular formula C16H16I2O2 It is a derivative of biphenyl, characterized by the presence of iodine atoms and hydroxyl groups on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol typically involves the iodination of 2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective iodination of the biphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding dihydroxy compound.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’-Tetramethyl[1,1’-biphenyl]-3,3’-diol: Lacks the iodine atoms, resulting in different chemical properties and reactivity.
6,6’-Dibromo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
2,2’,6,6’-Tetramethyl[1,1’-biphenyl]-4,4’-diol: Different substitution pattern on the biphenyl ring, affecting its chemical behavior.
Uniqueness
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol is unique due to the presence of iodine atoms, which impart distinct reactivity and potential applications compared to its analogs. The combination of iodine and hydroxyl groups makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
823191-71-5 |
|---|---|
Fórmula molecular |
C16H16I2O2 |
Peso molecular |
494.10 g/mol |
Nombre IUPAC |
3-(3-hydroxy-6-iodo-2,4-dimethylphenyl)-4-iodo-2,6-dimethylphenol |
InChI |
InChI=1S/C16H16I2O2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3 |
Clave InChI |
KCUFVJBPIYWZFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)C2=C(C=C(C(=C2C)O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14226104.png)
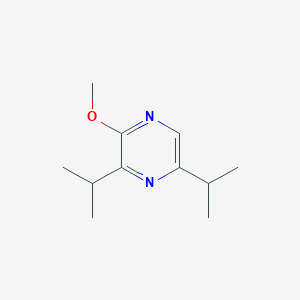

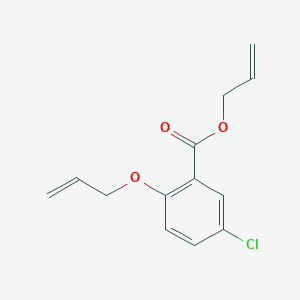
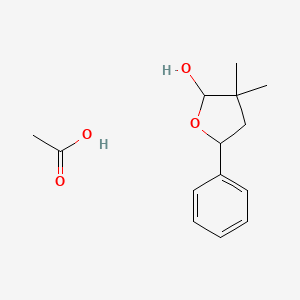
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)

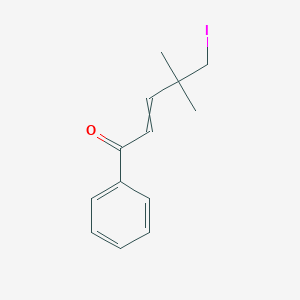
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

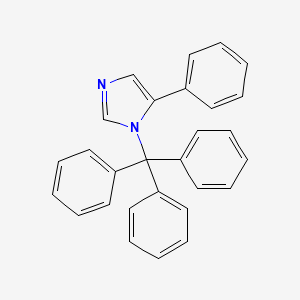
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
